

1-Bromo-3-propylbenzene IUPAC name and synonyms

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Compound of Interest

Compound Name: 1-Bromo-3-propylbenzene

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An In-depth Technical Guide to **1-Bromo-3-propylbenzene**: Synthesis, Properties, and Applications

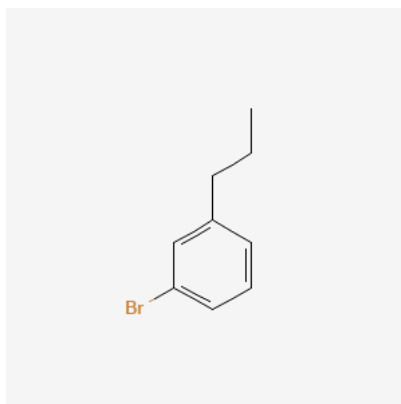
Executive Summary

1-Bromo-3-propylbenzene is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in synthetic organic chemistry. Its utility is primarily derived from the strategic placement of the bromine atom at the meta-position relative to the propyl group, a configuration that requires a nuanced synthetic approach to overcome standard electrophilic substitution patterns. This guide provides an in-depth analysis of **1-bromo-3-propylbenzene**, covering its nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol with an emphasis on regiochemical control, its reactivity in key chemical transformations, and its applications as a building block in research and drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical scaffold.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. **1-Bromo-3-propylbenzene** is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and laboratory settings.

- IUPAC Name: **1-bromo-3-propylbenzene**^[1]



- Chemical Structure: (Image Source: PubChem CID 13821924)
- CAS Number: 19829-32-4[1][2]
- Molecular Formula: C₉H₁₁Br[1][2]
- Common Synonyms: 3-Bromophenylpropane, 1-bromo-3-n-propylbenzene, Benzene, 1-bromo-3-propyl-[1][3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and purification methods. The data presented below has been aggregated from validated chemical databases.

Property	Value	Source
Molecular Weight	199.09 g/mol	[1][2]
Exact Mass	198.00441 Da	[1]
Appearance	Assumed to be a liquid at room temperature	N/A
Boiling Point	96-100 °C (at 17 Torr)	LookChem[4]
Density	1.284 ± 0.06 g/cm ³ (Predicted)	LookChem[4]
LogP (Octanol/Water)	3.40 - 4.2 (Calculated)	[3]
SMILES	<chem>CCCC1=CC(=CC=C1)Br</chem>	[1]
InChIKey	CXRVLYOHAQORCT-UHFFFAOYSA-N	[1][3]

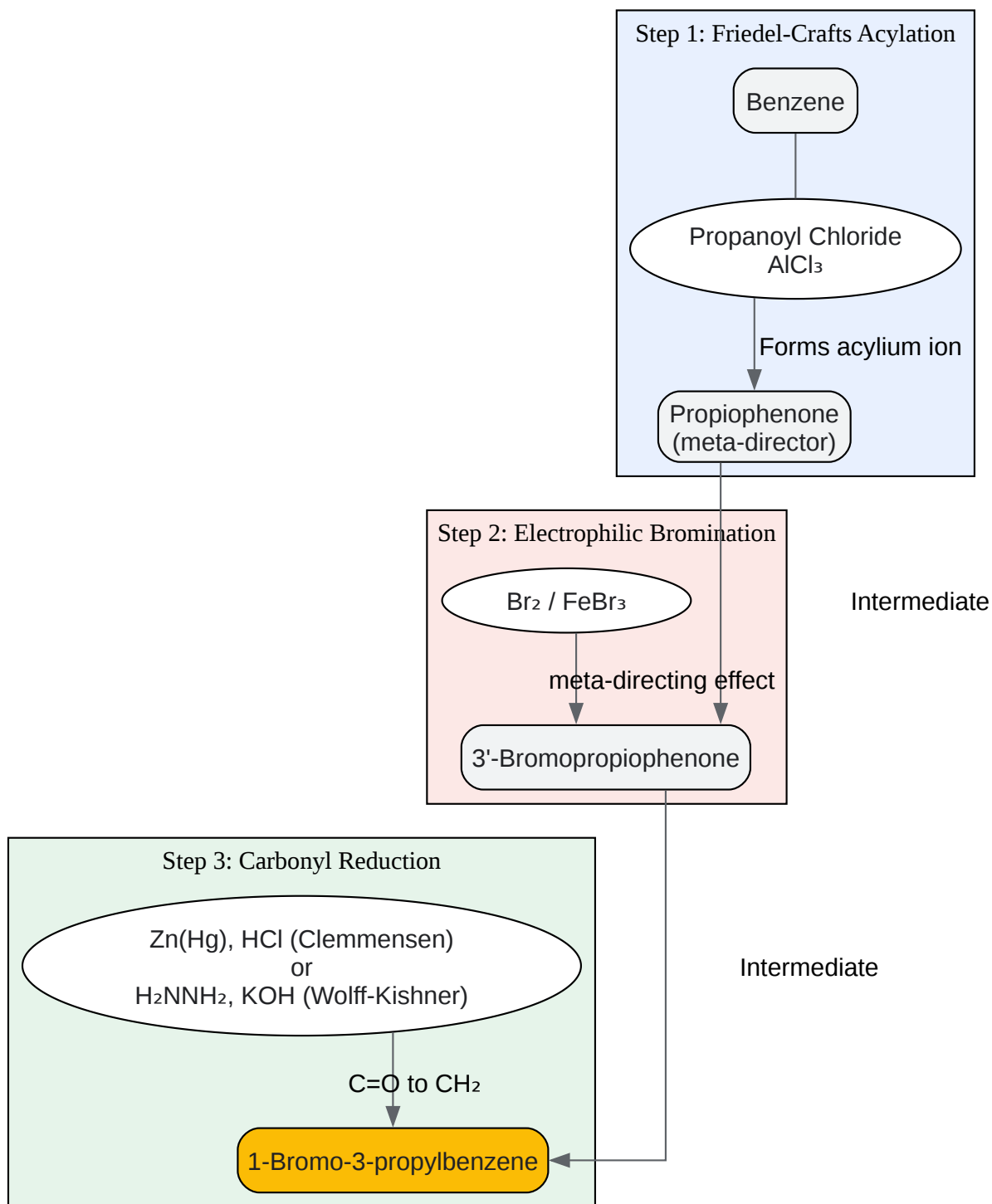
Strategic Synthesis: Achieving Meta-Substitution

The synthesis of **1-bromo-3-propylbenzene** is a classic example of strategic functional group manipulation to achieve a specific substitution pattern not accessible through direct reaction. Direct bromination of propylbenzene would preferentially yield a mixture of ortho and para isomers, as the alkyl (propyl) group is an ortho-, para-directing activator. To force the desired meta regiochemistry, a three-step sequence involving a meta-directing intermediate is employed.

Causality of the Synthetic Strategy

The key is the temporary introduction of an acyl group, which is strongly deactivating and a powerful meta-director. This group dictates the position of the subsequent bromination before being converted to the desired alkyl group. This approach ensures high regioselectivity and a pure final product.

Synthetic Workflow Diagram



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Caption: Regioselective synthesis of **1-Bromo-3-propylbenzene**.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone^{[5][6][7][8]}

- **Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet (to vent HCl), and a dropping funnel. The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
- **Reagents:** To the flask, add anhydrous aluminum chloride (AlCl_3 , 1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM) or benzene itself if used in excess.
- **Addition:** Cool the stirred suspension in an ice bath. Add propanoyl chloride (1.0 eq.) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, add benzene (1.0 - 1.2 eq., if using a solvent) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to a gentle reflux (approx. 40-50 °C) for an additional 1-2 hours to ensure completion.
- **Workup:** Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude propiophenone. Purification can be achieved by vacuum distillation.

Step 2: Meta-Bromination of Propiophenone^[9]

- **Setup:** Use a similar setup as Step 1, protecting the reaction from light to prevent radical side reactions.
- **Reagents:** Dissolve propiophenone (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or DCM). Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr_3).
- **Addition:** Add bromine (Br_2 , 1.0 eq.) dropwise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it is consumed. Gentle warming may be required

to initiate the reaction. HBr gas will be evolved.

- Reaction: Stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
- Workup: Pour the reaction mixture into a large volume of cold water containing a reducing agent (e.g., sodium bisulfite) to quench any excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting 3'-bromopropiophenone can be purified by recrystallization or chromatography.

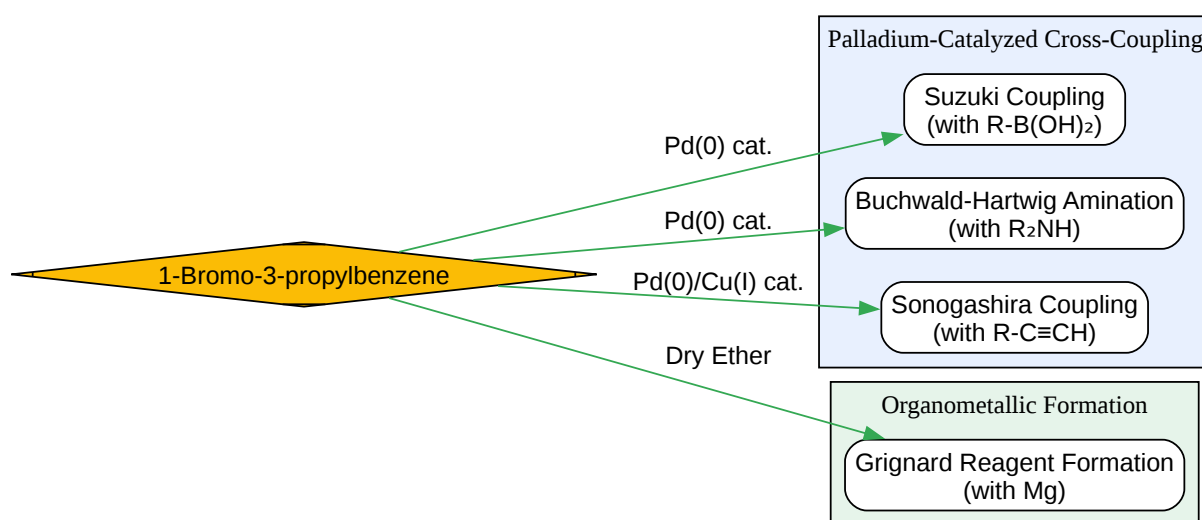
Step 3: Clemmensen Reduction of 3'-Bromopropiophenone[10][11][12]

- Catalyst Preparation: Prepare zinc amalgam (Zn(Hg)) by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
- Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.
- Reaction: Add a solution of 3'-bromopropiophenone (1.0 eq.) in a solvent mixture of toluene and concentrated hydrochloric acid. Heat the mixture to a vigorous reflux with stirring for 6-12 hours. Periodically, add more concentrated HCl to maintain the acidic conditions.
- Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent in vacuo. The final product, **1-bromo-3-propylbenzene**, is purified by vacuum distillation.
- Self-Validating System: The choice between Clemmensen (acidic) and Wolff-Kishner (basic) reduction provides an internal control.[10][13] If the molecule contains acid-sensitive groups, the Wolff-Kishner reduction using hydrazine (H_2NNH_2) and a strong base like KOH in a high-boiling solvent is the authoritative alternative.[13][14][15][16]

Key Chemical Reactions and Synthetic Utility

The true value of **1-bromo-3-propylbenzene** for a synthetic chemist lies in the reactivity of the C-Br bond. This functionality allows the compound to serve as a versatile building block for constructing more complex molecular architectures, a common requirement in pharmaceutical synthesis.^{[17][18]}

Core Transformations Diagram



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Caption: Key synthetic transformations of **1-Bromo-3-propylbenzene**.

- Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for numerous coupling reactions.^[17]
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, forming C-C bonds.
 - Buchwald-Hartwig Amination: Reaction with primary or secondary amines provides access to a diverse set of N-aryl compounds.

- Sonogashira Coupling: Reaction with terminal alkynes yields substituted phenylacetylenes.
- Grignard Reagent Formation: Reaction with magnesium metal in a dry ether solvent produces the corresponding Grignard reagent, 3-propylphenylmagnesium bromide. This powerful nucleophile can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.[\[18\]](#)

Applications in Research and Drug Discovery

Halogenated intermediates like **1-bromo-3-propylbenzene** are foundational materials in the synthesis of Active Pharmaceutical Ingredients (APIs).[\[18\]](#) The 3-propylphenyl moiety can be found in various molecular scaffolds investigated for therapeutic potential. The bromine atom provides a reliable chemical handle to connect this moiety to other complex fragments during the drug design and development process.[\[17\]](#)[\[19\]](#) While specific drugs containing this exact starting fragment may not be widely publicized, its structural analogues are prevalent, underscoring its importance as a scaffold for library synthesis in medicinal chemistry.

Spectroscopic Characterization (Predicted)

While a verified public spectrum for **1-bromo-3-propylbenzene** is not readily available, its key spectral features can be reliably predicted based on its structure and data from analogous compounds like propylbenzene.[\[20\]](#)[\[21\]](#)

- ¹H NMR:
 - Aromatic Region (δ 7.0-7.5 ppm): Four protons exhibiting a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
 - Benzylic Protons (δ ~2.6 ppm): A triplet corresponding to the two protons of the -CH₂- group adjacent to the ring, split by the neighboring methylene group.
 - Methylene Protons (δ ~1.6 ppm): A sextet (or multiplet) for the two protons of the central -CH₂- group of the propyl chain.
 - Methyl Protons (δ ~0.9 ppm): A triplet for the three protons of the terminal -CH₃ group.

- ^{13}C NMR:
 - Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected. The carbon bearing the bromine (C-Br) will be shifted to ~ 122 ppm, while the carbon attached to the propyl group (C-propyl) will be at ~ 144 ppm. The other four aromatic carbons will appear between 125-131 ppm.
 - Alkyl Carbons (δ 13-38 ppm): Three signals corresponding to the propyl chain carbons (~ 38 , 24, and 14 ppm).
- Mass Spectrometry (EI):
 - The mass spectrum will show a characteristic pair of molecular ion peaks (M^+ and $\text{M}+2$) of nearly equal intensity due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br). For $\text{C}_9\text{H}_{11}\text{Br}$, these peaks would appear at m/z 198 and m/z 200.
 - A major fragment would be the loss of the ethyl group (CH_2CH_3), leading to a prominent peak at m/z 169/171 (the benzylic carbocation).

Safety and Handling

1-Bromo-3-propylbenzene is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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